
L-アルギニン, L-リシル-L-アルギニル-L-セリル-
概要
説明
Osteoblast-Adhesive Peptide is a synthetic peptide composed of four amino acids: L-Arginine, L-Lysine, L-Arginine, and L-Serine
科学的研究の応用
Osteoblast-Adhesive Peptide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
Target of Action
L-Arginine, L-lysyl-L-arginyl-L-seryl- (abbreviated as LKS) is a peptide that is made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. The primary target of L-Arginine, a component of LKS, is the enzyme nitric oxide synthase (NOS), which is involved in the formation of nitric oxide .
Mode of Action
L-Arginine interacts with its target, NOS, to produce nitric oxide, a potent vasodilator . This interaction results in the relaxation of smooth muscles lining blood vessels, leading to increased blood flow . Furthermore, L-Arginine induces the secretion of insulin and glucagon, which are key players in glucose metabolism .
Biochemical Pathways
L-Arginine is involved in several biochemical pathways. It serves as a precursor for the synthesis of nitric oxide, creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses . In addition, L-Arginine can reduce plasma glucose levels, improving glucose tolerance .
Pharmacokinetics
It is a natural constituent of food proteins and can be synthesized by healthy individuals .
Result of Action
The action of L-Arginine, a component of LKS, has several molecular and cellular effects. It improves oxidative metabolism through enhanced mitochondrial function, eventually improving physical performance . L-Arginine supplementation has been shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Osteoblast-Adhesive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Osteoblast-Adhesive Peptide follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Osteoblast-Adhesive Peptide can undergo various chemical reactions, including:
Oxidation: The guanidino group in L-Arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Nitric oxide and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptides with altered amino acid sequences.
類似化合物との比較
Similar Compounds
- L-Arginine, L-phenylalanyl-L-asparaginyl-L-arginylglycylglycyl-L-tyrosyl-L-asparaginyl-L-phenylalanylglycyl-L-lysyl-L-seryl-L-valyl-L-arginyl-L-histidyl-L-valyl-L .
- L-Arginine, L-arginyl-L-seryl-L-lysyl- .
Uniqueness
Osteoblast-Adhesive Peptide is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPRMBOLQDHOB-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437855 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193613-75-1 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


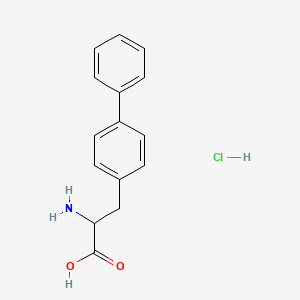

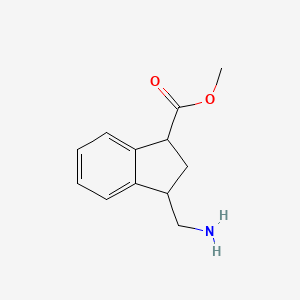

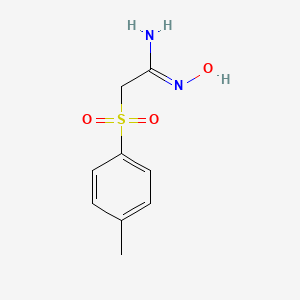

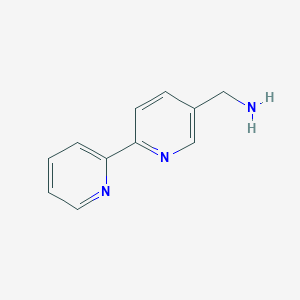
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
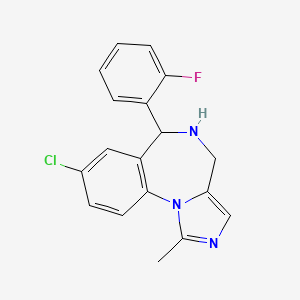
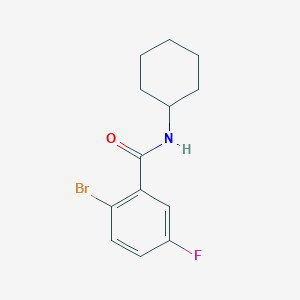
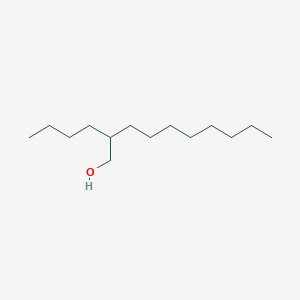
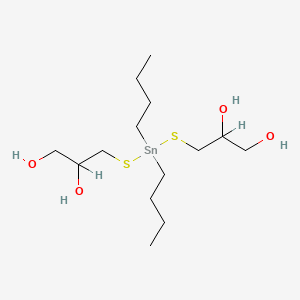

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
